Cas no 41514-64-1 (Koaburaside)

Koaburaside structure
Nombre del producto:Koaburaside
Koaburaside Propiedades químicas y físicas
Nombre e identificación
-
- Koaburaside monomethyl ether
- 3,4,5-Trimethoxyphenyl β-D-glucopyranoside
- (3,4,5-trimethoxy)-phenylmethanol
- (3,4,5-trimethoxyphenyl)methan-1-ol
- 3,4,5-(OMe)3-C6H2CH2OH
- 3,4,5-trimethoxy-benzenemethanol
- 3,4,5-trimethoxybenzyl alcohol
- 3,4,5-trimethoxy-benzyl alcohol
- AC1L2T2M
- ACMC-1CP7Y
- Benzenemethanol, 3,4,5-trimethoxy-
- Benzyl alcohol, 3,4,5-trimethoxy-
- NSC53949
- SBB063534
- 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside
- Antiarol glucoside
- [ "Antiarol glucoside" ]
- HY-N3420
- NCGC00168814-01
- Q27137318
- Koaburside
- ACon1_000079
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
- MEGxp0_000131
- NS00097531
- CHEBI:68966
- DTXSID801265948
- FS-9878
- AKOS032962085
- BRD-K43091888-001-01-8
- 41514-64-1
- CHEMBL469618
- 3,4,5-Trimethoxyphenyl O--D-glucopyranoside; Koaburside
- (3beta,12beta,16beta,23R,24R,25S,26S))-12-(Acetyloxy)-16,23:23,26:24,25-triepoxy-26-hydroxy-9,19-cycloanostan-3-ylbeta-D-xylopyranoside
- CS-0024184
- CHEBI:175374
- 3,4,5-Trimethoxyphenyl O-beta-D-glucopyranoside; Koaburside
- 3,4,5-Trimethoxyphenyl glucoside
- 2-(hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
- 3,4,5-Trimethoxyphenyl I(2)-D-glucopyranoside
- Koaburasidemonomethylether
- 3,4,5-TRIMETHOXYPHENYL B-D-GLUCOPYRANOSIDE
- DA-69864
- 3,4,5-trimethoxyphenyl beta-glucopyranoside
- Koaburaside
-
- Renchi: InChI=1S/C15H22O9/c1-20-8-4-7(5-9(21-2)14(8)22-3)23-15-13(19)12(18)11(17)10(6-16)24-15/h4-5,10-13,15-19H,6H2,1-3H3/t10-,11-,12+,13-,15-/m1/s1
- Clave inchi: NBLLRWANAFOKON-ZHZXCYKASA-N
- Sonrisas: COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)CO)O)O)O
Atributos calculados
- Calidad precisa: 346.12638228g/mol
- Masa isotópica única: 346.12638228g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 6
- Complejidad: 368
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 127Ų
- Xlogp3: -0.6
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.4±0.1 g/cm3
- Punto de ebullición: 558.6±50.0 °C at 760 mmHg
- Punto de inflamación: 291.6±30.1 °C
- PSA: 127.07000
- Logp: -1.10890
- Presión de vapor: 0.0±1.6 mmHg at 25°C
Koaburaside Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
Koaburaside PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095222-5mg |
Koaburaside monomethyl ether |
41514-64-1 | 98% | 5mg |
¥1237 | 2023-04-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K16340-5mg |
3,4,5-Trimethoxyphenyl β-D-glucopyranoside |
41514-64-1 | 5mg |
¥2400.0 | 2022-04-27 | ||
TargetMol Chemicals | TN4393-1 mg |
Koaburaside monomethyl ether |
41514-64-1 | 98% | 1mg |
¥ 1,235 | 2023-07-11 | |
TargetMol Chemicals | TN4393-1mg |
Koaburaside monomethyl ether |
41514-64-1 | 1mg |
¥ 1235 | 2024-07-20 | ||
A2B Chem LLC | AF82812-5mg |
Koaburaside monomethyl ether |
41514-64-1 | 5mg |
$285.00 | 2024-04-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4393-1 mg |
Koaburaside monomethyl ether |
41514-64-1 | 1mg |
¥1235.00 | 2022-04-26 |
Koaburaside Literatura relevante
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:41514-64-1)Koaburaside monomethyl ether

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe